2-Methylquinolin-6-ylmagnesium bromide
Description
2-Methylquinolin-6-ylmagnesium bromide is a Grignard reagent, an organomagnesium compound widely used in organic synthesis for nucleophilic additions and cross-coupling reactions. Its structure combines a quinoline backbone substituted with a methyl group at the 2-position and a magnesium bromide moiety at the 6-position. This configuration enables selective reactivity in forming carbon-carbon bonds, particularly in the synthesis of complex heterocyclic systems . Unlike simple bromide salts or quaternary ammonium bromides, Grignard reagents like this compound are highly reactive in anhydrous conditions, requiring careful handling to avoid decomposition by moisture or oxygen .
Properties
Molecular Formula |
C10H8BrMgN |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
magnesium;2-methyl-6H-quinolin-6-ide;bromide |
InChI |
InChI=1S/C10H8N.BrH.Mg/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OZSFCKFJBKLCDA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylquinolin-6-ylmagnesium bromide is typically prepared by reacting 2-methylquinoline with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of 2-methylquinolin-6-ylmagnesium bromide involves large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product, often involving continuous monitoring and automated control systems.
Types of Reactions:
Nucleophilic Addition: 2-Methylquinolin-6-ylmagnesium bromide readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, including alkyl halides and epoxides, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Electrophiles: Alkyl halides and epoxides are used in substitution reactions.
Conditions: Reactions are typically carried out in anhydrous THF under an inert atmosphere to prevent the Grignard reagent from decomposing.
Major Products:
Alcohols: Secondary and tertiary alcohols are major products formed from nucleophilic addition reactions.
Substituted Compounds: Various substituted compounds are formed from substitution reactions, depending on the electrophile used.
Scientific Research Applications
2-Methylquinolin-6-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and natural products.
Biology: It is employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylquinolin-6-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack and subsequent formation of the product.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Brominated Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Key Solvents) | Primary Applications |
|---|---|---|---|---|
| 2-Methylquinolin-6-ylmagnesium Br | C₁₀H₉BrMgN | 246.40 | Reacts with THF, ethers | Organic synthesis (Grignard) |
| 6-Bromo-2-quinolinamine | C₉H₇BrN₂ | 229.07 | Low water solubility | Pharmaceutical precursor |
| Magnesium Bromide | MgBr₂ | 184.11 | 125.4 g/100 g H₂O (100°C) | Electrolytes, Grignard precursor |
| Domiphen Bromide | C₂₂H₄₀BrNO | 414.47 | Soluble in ethanol, acetone | Disinfectants, antiseptics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
